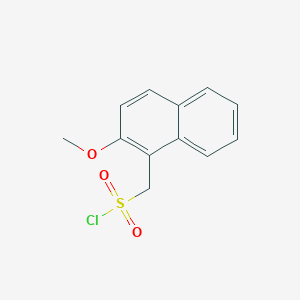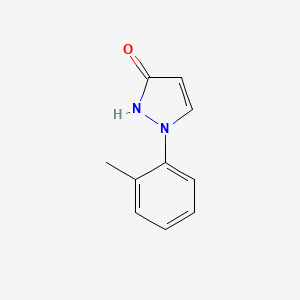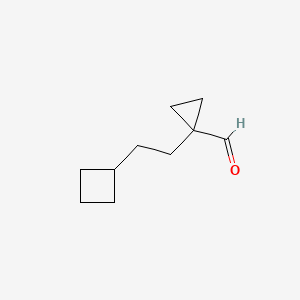
(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that features a brominated thiophene ring and a pyrazole moiety connected via a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-bromothiophene with pyrazole derivatives. One common method includes the use of 3-bromothiophene-2-carboxylic acid as a starting material, which is then reacted with hydrazine derivatives under specific conditions to form the pyrazole ring . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBT (1-hydroxybenzotriazole) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid, while substitution of the bromine atom can yield (3-Aminothiophen-2-yl)(1H-pyrazol-4-yl)methanol .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The pyrazole moiety is known for its biological activity, and the brominated thiophene ring can enhance the compound’s binding affinity to biological targets .
Industry
In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The brominated thiophene ring can enhance these interactions by providing additional binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives and brominated thiophenes, such as:
- (3-Bromothiophen-2-yl)(1H-pyrazol-3-yl)methanol
- (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
- (3-Bromothiophen-2-yl)(1H-pyrazol-5-yl)methanol
Uniqueness
What sets (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol apart is its specific combination of a brominated thiophene ring and a pyrazole moiety. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C8H7BrN2OS |
|---|---|
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
(3-bromothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7BrN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11) |
InChI-Schlüssel |
RDBCIBYJAVKQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


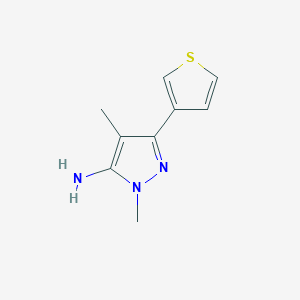
![3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13320566.png)
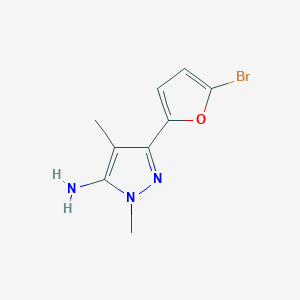

![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
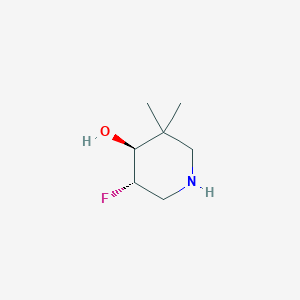
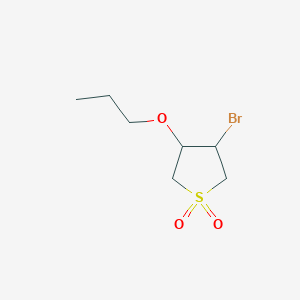

![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
